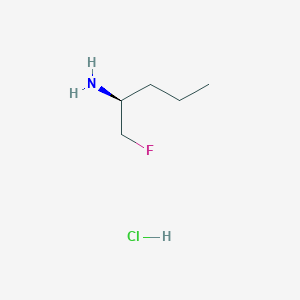

(S)-1-Fluoro-2-pentanamine Hydrochloride

Description

Significance of Chirality in Fluorinated Organic Compounds for Advanced Chemical Synthesis

The introduction of fluorine into a chiral molecule can profoundly influence its physical, chemical, and biological properties. researchgate.netsciprofiles.com Fluorine's high electronegativity and relatively small size can alter a molecule's conformation, metabolic stability, and binding affinity for biological targets. researchgate.netsciprofiles.com In medicinal chemistry, for instance, replacing a hydrogen atom with fluorine at a stereogenic center can lead to more stable compounds with longer biological half-lives, potentially improving patient compliance through less frequent dosing. researchgate.netsciprofiles.com

The synthesis of enantiomerically pure organofluorine compounds is a key area of innovation in fluorine chemistry. rsc.org The development of asymmetric synthesis methods allows for the creation of specific enantiomers, which is crucial as different enantiomers of a chiral drug can have vastly different biological activities. researchgate.netsciprofiles.com The presence of a fluorine atom on a stereogenic carbon can be a powerful tool in drug design, though the synthesis of such compounds can be challenging. researchgate.net Many synthetic strategies rely on using pre-fluorinated chiral building blocks rather than direct fluorination at a late stage. researchgate.net The use of techniques like asymmetric catalysis is vital for producing these optically pure fluorinated compounds, which can lead to drugs with enhanced potency and selectivity. researchgate.netsciprofiles.comchiroblock.com

Overview of Fluoroamine Motifs in Complex Molecular Architectures

Fluoroamine motifs are structural units that contain both a fluorine atom and an amine group. These motifs are highly valued as building blocks in medicinal chemistry. nih.gov The presence of fluorine can decrease the basicity of the nearby amine group, a modification that often improves the bioavailability of a potential drug molecule by affecting its charge state at physiological pH. nih.gov This modulation of physicochemical properties is a key reason why fluoroamines are incorporated into more complex molecular designs.

The synthesis of chiral fluoroamines is an active area of research, with various strategies developed to control the stereochemistry. nih.gov Methods such as the stereoselective addition to or reduction of N-tert-butylsulfinyl imines have proven effective for producing these valuable compounds with high stereoselectivity. nih.gov These synthetic advancements provide chemists with the tools to integrate fluoroamine units into a wide array of complex structures, including fluorinated amino acids and peptide-based molecules. beilstein-journals.org The resulting molecules are often investigated for their potential as pharmaceuticals or agrochemicals. researchgate.net

Structural Context of (S)-1-Fluoro-2-pentanamine Hydrochloride as a Chiral Fluoroalkanamine

This compound is a specific example of a chiral fluoroalkanamine. Its structure consists of a five-carbon pentane (B18724) chain. A fluorine atom is attached to the first carbon (C1), and an amine group is attached to the second carbon (C2). The "(S)" designation indicates the specific stereochemical configuration at the chiral center (C2). The compound is supplied as a hydrochloride salt, which improves its stability and handling properties as a white to yellow solid. americanelements.com

This compound belongs to the broader class of 1,2-fluoroamines, which are important building blocks in medicinal chemistry. organic-chemistry.org Its structure, featuring a primary amine adjacent to a fluoromethyl group, makes it a valuable synthon for constructing more complex chiral molecules. The properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-1-fluoropentan-2-amine;hydrochloride | achemblock.com |

| Molecular Formula | C₅H₁₃ClFN | achemblock.com |

| Molecular Weight | 141.61 g/mol | achemblock.com |

| CAS Number | 886216-67-7 | achemblock.com |

| MDL Number | MFCD19213432 | achemblock.com |

| SMILES | CCCC@HCF.[H]Cl | achemblock.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-1-Fluoro-2-pentanamine Hydrochloride |

| Flurbiprofen |

| Hexafluoroleucine (HfLeu) |

| Phenylalanine |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-fluoropentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN.ClH/c1-2-3-5(7)4-6;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAJCBIUAABDEC-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886216-67-7 | |

| Record name | 2-Pentanamine, 1-fluoro-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886216-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chiral Chemical Principles and Stereochemical Control

Stereoselective Derivatization of Chiral Fluoroamines

Once a chiral fluoroamine like (S)-1-Fluoro-2-pentanamine is obtained in high enantiopurity, it can serve as a building block for more complex molecules. Stereoselective derivatization involves reacting the amine or another part of the molecule in a way that is influenced by the existing stereocenter. This allows for the creation of new diastereomeric products with control over their stereochemistry.

Amide Formation : The amino group of a chiral fluoroamine can be readily converted into an amide. This is not only a common transformation in medicinal chemistry but can also be a step towards other functionalities. nih.govacs.org The reaction of a chiral amine with an achiral carboxylic acid derivative will produce a single diastereomer, preserving the original stereocenter's integrity. If the acylating agent is also chiral, two diastereomers can be formed, and the reaction may proceed with diastereoselectivity. For example, derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride (B1165640) has been studied, though it can sometimes proceed with poor yield and some racemization of the reagent. nih.gov

Sulfonamide Formation : Reaction with sulfonyl chlorides yields sulfonamides. This derivatization can introduce polyhalogenated aromatic rings, which can be useful for modulating the compound's properties. nih.gov

N-Alkylation and Reductive Amination : The nitrogen atom can be further functionalized through alkylation or participation in reductive amination reactions, expanding the structural diversity of the resulting products. nih.gov

Derivatization for Analysis : Chiral derivatizing agents are frequently used to convert a pair of enantiomers into a pair of diastereomers. researchgate.net This is a critical technique for determining the enantiomeric excess of a sample using non-chiral analytical methods like standard HPLC or GC. Reagents such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) are reacted with chiral amines to form diastereomeric derivatives that can be separated and quantified. mdpi.com

The stability of the C-F bond and the directing influence of the chiral center are key to these transformations, allowing the core stereochemistry of the (S)-1-Fluoro-2-pentanamine scaffold to be carried through into more complex and functionally diverse molecules.

Self-Disproportionation of Enantiomers in Fluorinated Systems

An intriguing and often overlooked phenomenon relevant to chiral compounds is the Self-Disproportionation of Enantiomers (SDE). rsc.org SDE is the spontaneous fractionation of a non-racemic (scalemic) mixture into enantioenriched and enantiodepleted fractions under entirely achiral conditions, such as chromatography on a standard silica (B1680970) gel column, distillation, or sublimation. rsc.orgresearchgate.net This can lead to significant errors in reporting the enantiomeric excess of a reaction product if not properly accounted for. nih.gov

Fluorine-containing compounds are particularly susceptible to SDE. researchgate.netresearchgate.net The fluorine atom is considered an "SDE-phoric" group, meaning it has a propensity to induce or enhance the SDE phenomenon. researchgate.net This is attributed to the unique electronic properties of fluorine, which can lead to strong and specific intermolecular interactions, such as dipole-dipole forces and hydrogen bonding. researchgate.net

The mechanism of SDE relies on the differential aggregation of molecules. In a scalemic mixture, three types of aggregates can form: homochiral (S-S or R-R) and heterochiral (R-S). If the physicochemical properties (e.g., polarity, solubility, volatility) of the homochiral aggregates differ from the heterochiral aggregates (the racemate), they can be separated by standard laboratory techniques. nih.govscispace.com

For example, studies on thalidomide (B1683933) and its fluorinated analog have shown that the presence of a fluorine atom can dramatically alter the SDE profile during achiral silica-gel chromatography. nih.gov This highlights the powerful influence of fluorine on intermolecular interactions, which are the foundation of the SDE phenomenon. researchgate.net Therefore, when working with scalemic (S)-1-Fluoro-2-pentanamine Hydrochloride, there is a distinct possibility that its enantiomeric excess could be unintentionally altered during routine purification, making awareness and testing for SDE crucial for accurate stereochemical assignment. rsc.org

Impact of Fluorine on Stereoelectronic Properties and Stereoselectivity

The substitution of hydrogen with fluorine imparts profound changes on a molecule's electronic structure, which in turn governs its conformation and reactivity—a concept known as stereoelectronic control. acs.org Fluorine is the most electronegative element, leading to a highly polarized and strong C-F bond. acs.orgman.ac.uk This has several consequences for a molecule like (S)-1-Fluoro-2-pentanamine.

The Gauche Effect : In systems like 1,2-difluoroethane, the conformation where the two fluorine atoms are gauche (a 60° dihedral angle) is more stable than the anti conformation, despite potential steric repulsion. This is a classic stereoelectronic effect, often explained by hyperconjugation, where there is a stabilizing interaction between the bonding orbital of a C-H bond and the antibonding orbital (σ) of the adjacent C-F bond (σC–H → σC–F). nih.gov In β-fluoroamines, a similar stabilizing "fluorine-iminium ion gauche effect" can be postulated, influencing the conformational preferences of the molecule, particularly when the amine is protonated or derivatized. acs.org

Inductive Effects : The strong electron-withdrawing nature of fluorine can influence the reactivity of nearby functional groups. acs.orgnih.gov For the amine group in (S)-1-Fluoro-2-pentanamine, the adjacent fluorine atom reduces its basicity (pKa) compared to a non-fluorinated analogue. This modulation of basicity can affect the molecule's biological interactions and its behavior in acid-base reactions. nih.gov

Conformational Steering : Despite its high electronegativity, fluorine has a relatively small van der Waals radius, similar to that of a hydrogen atom. This unique combination allows fluorine to act as a powerful conformational steering group with minimal steric penalty. acs.org By favoring specific conformations through stereoelectronic effects, fluorine can pre-organize the molecule, leading to higher stereoselectivity in its reactions. The electronic effect of fluorine can often dominate over the steric influence of other groups on the same carbon atom, dictating the stereochemical outcome of reactions. acs.org

These stereoelectronic effects mean that the fluorine atom in this compound is not a passive substituent. It actively dictates the molecule's preferred shape and electronic properties, which has a cascading effect on its interactions and the stereoselectivity of its chemical transformations. researchgate.net

Chemical Reactivity and Transformations of S 1 Fluoro 2 Pentanamine Hydrochloride Analogs

Amination Reactions and Derivatives

The primary amine group in fluoro-pentanamine analogs is a versatile handle for constructing a variety of derivatives. Standard amination and acylation reactions can be employed to synthesize amides, sulfonamides, and other related structures. A one-pot method has been developed for creating fluorinated hydroxamic acids, amides, and thioamides from N-perfluoroalkylated hydroxylamines. nih.gov This process involves an initial N-perfluoroalkylation of nitrosoarenes, followed by a controlled oxy/thiodefluorination to yield the desired products. nih.gov

Further derivatization strategies allow for the synthesis of more complex fluorinated amine structures. For example, thiocarbamoyl fluorides can be synthesized from primary or secondary amines by reacting them with carbon disulfide (CS2) in the presence of a deoxyfluorinating agent like DAST. nih.gov These thiocarbamoyl fluorides can then be converted into trifluoromethylamines through a desulfurinative fluorination process using silver(I) fluoride (B91410). nih.gov This two-step sequence provides an efficient route to introduce the valuable trifluoromethylamine moiety. nih.gov

The table below summarizes selected transformations for creating derivatives from fluorinated amines and related precursors.

| Starting Material | Reagent(s) | Product Type | Reference |

| Amines | CS₂, DAST, DIPEA | Thiocarbamoyl Fluorides | nih.gov |

| Thiocarbamoyl Fluorides | Silver(I) Fluoride (AgF) | Trifluoromethylamines | nih.gov |

| Nitrosoarenes | Perfluoroalkanesulfinates, then NaOAc | O-acyl Hydroxamic Acids | nih.gov |

| Nitrosoarenes | Perfluoroalkanesulfinates, then Zn/HCl | Amides | nih.gov |

| Aryl Fluorides | Primary Amines, Ni-catalyst, DCYPBz/DCYPE | Secondary Arylamines | rsc.org |

Reactions Involving the Fluorine Atom

While the C-F bond is one of the strongest in organic chemistry, the fluorine atom in α-fluoroalkylamines exhibits notable mobility. fluorine1.rudovepress.com This reactivity is attributed to the stabilization of the transient cation by the lone pair of electrons on the adjacent nitrogen atom upon fluoride ion abstraction. fluorine1.ru Consequently, α-fluoroalkylamines readily hydrolyze and react with various hydroxyl-containing compounds. fluorine1.ru

This inherent reactivity allows α-fluoroalkylamines to serve as sources of nucleophilic fluoride. fluorine1.ru For instance, they can react with carboxylic acids to form acyl fluorides. fluorine1.ru However, the C-F bond can also be cleaved under certain conditions. A biocatalytic approach using transaminases can achieve hydrodefluorination—the replacement of a fluorine atom with hydrogen—in β-fluoroamines and α-fluoroketones. whiterose.ac.uk

In heterocyclic systems, such as 2-fluoropyridines, the fluoride can be displaced by nucleophiles, enabling the synthesis of a range of 2-substituted pyridines. researchgate.net This highlights the potential for the C-F bond in certain electronic environments to act as a leaving group, facilitating further molecular diversification.

The following table outlines key reactions that directly involve the fluorine atom in fluoro-amine analogs and related compounds.

| Substrate Type | Reaction Type | Key Reagents/Conditions | Outcome | Reference |

| α-Fluoroalkylamines | Hydrolysis/Reaction with Alcohols | Water or R-OH | Hydrolysis or Ether Formation | fluorine1.ru |

| β-Fluoroamines | Biocatalytic Hydrodefluorination | Transaminase (TA) | Cleavage of C-F bond to C-H bond | whiterose.ac.uk |

| 2-Fluoropyridines | Nucleophilic Aromatic Substitution | Various Nucleophiles | Displacement of Fluoride | researchgate.net |

| α-Fluoroalkylamines | Fluoride Transfer | Carboxylic Acids | Formation of Acyl Fluorides | fluorine1.ru |

Regioselectivity and Diastereoselectivity in Complex Reaction Environments

Controlling the regio- and stereochemical outcome of reactions is paramount in the synthesis of complex chiral molecules. The presence of a fluoro-amine moiety can significantly influence the selectivity of transformations at or near the stereocenter.

High diastereoselectivity has been achieved in the synthesis of fluorinated compounds. For example, photoenzymatic strategies have been developed for the enantioselective hydroalkylation of α-fluorinated amides, producing products with high enantiomeric excess (up to 97% ee) and creating a new chiral center distal to the fluorine atom. researchgate.net

Regioselectivity is often dictated by the electronic properties of the molecule. In the fluorination of nitrogen-containing heterocycles like pyridines and diazines, reactions using silver(II) fluoride show exclusive selectivity for the C-H bond adjacent (alpha) to the nitrogen atom. researchgate.net This predictable regioselectivity is crucial for the controlled synthesis of specifically substituted heterocyclic compounds. researchgate.net In the synthesis of complex natural product analogs, such as fluorinated vitamin D3, fluorination reactions can be highly regio- and stereoselective. mdpi.com For instance, the synthesis of 2α-fluoro-19-normaxacalcitol was achieved through a convergent method that relied on the regio- and stereoselective fluorination of an A-ring precursor. mdpi.com

Furthermore, the inherent stereochemistry of the starting material can direct the outcome of a reaction. In deoxyfluorination reactions of chiral secondary alcohols using fluoroalkylamines, the substitution often proceeds with retention of configuration. youtube.com This stereochemical control is vital for preserving the desired three-dimensional structure of the target molecule.

Advanced Spectroscopic and Analytical Methodologies for Research

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the enantiomeric purity of chiral compounds. For primary amines such as (S)-1-Fluoro-2-pentanamine, direct separation on a chiral stationary phase (CSP) can be challenging. Therefore, pre-column derivatization is a frequently employed strategy to enhance chromatographic separation and detection. nih.govnih.gov This involves reacting the amine with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column, such as a C18 reversed-phase column. nih.gov

The choice of derivatizing agent is critical. Reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) react with primary amines to form stable diastereomeric derivatives that often exhibit excellent resolution. nih.gov Another approach involves using o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindoles, which allows for highly sensitive detection. researchgate.netchromatographyonline.com The development of a robust HPLC method requires careful optimization of the mobile phase composition, column temperature, and flow rate to achieve baseline separation of the diastereomers, enabling accurate quantification of the enantiomeric excess (ee). nih.gov Several methods reported for the enantiomeric purity determination of fluoroquinolone antibacterial agents, which also contain chiral amine functionalities, rely on such derivatization strategies. nih.gov

Table 1: Chiral Derivatization Agents for HPLC Analysis of Primary Amines

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Resulting Derivative | Detection Method |

| (+)-1-(9-Fluorenyl)ethyl Chloroformate | FLEC | Primary and Secondary Amines | Diastereomeric Carbamates | Fluorescence, UV |

| o-Phthalaldehyde / N-acetyl-L-cysteine | OPA/NAC | Primary Amines | Diastereomeric Isoindoles | Fluorescence |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate | GITC | Primary and Secondary Amines | Diastereomeric Thioureas | UV |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | Marfey's Reagent | Primary and Secondary Amines | Diastereomeric Adducts | UV |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for the structural and stereochemical elucidation of organic molecules. For a fluorinated compound like (S)-1-Fluoro-2-pentanamine Hydrochloride, both fluorine-19 and advanced proton NMR techniques are highly informative.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for identifying and characterizing fluorine-containing compounds. slideshare.net The ¹⁹F nucleus possesses a nuclear spin of ½ and has a natural abundance of 100%, making it a highly sensitive nucleus for NMR studies, with nearly 83% of the sensitivity of the proton nucleus. alfa-chemistry.comnih.gov A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than for proton NMR, spanning over 700 ppm. huji.ac.ilbiophysics.org This wide dispersion minimizes signal overlap and makes the ¹⁹F chemical shift extremely sensitive to subtle changes in the local electronic environment. nih.govbiophysics.org

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges

| Functional Group | Chemical Shift Range (ppm, relative to CFCl₃) |

| Aliphatic C-F | -150 to -250 |

| Acyl Fluorides (R-COF) | +20 to +60 |

| Aryl Fluorides (Ar-F) | -100 to -140 |

| Trifluoromethyl group (-CF₃) | -50 to -80 |

Note: These values are approximate and can vary based on solvent, temperature, and molecular structure. alfa-chemistry.com

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the structure of complex organic molecules by revealing correlations between different nuclei. wikipedia.org For (S)-1-Fluoro-2-pentanamine, experiments like COSY and NOESY provide detailed connectivity and spatial information.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds (vicinal coupling). longdom.orglibretexts.org In the COSY spectrum, cross-peaks appear between the signals of coupled protons. youtube.com This allows for the mapping of the proton-proton connectivity network within the pentanamine backbone, confirming the arrangement of the propyl chain relative to the chiral center and the fluoromethyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.orglibretexts.org This is based on the Nuclear Overhauser Effect (NOE), a through-space dipolar interaction. youtube.com NOESY is particularly valuable for stereochemical elucidation. For (S)-1-Fluoro-2-pentanamine, NOESY can help determine the relative orientation of protons around the chiral center and confirm the three-dimensional conformation of the molecule in solution. youtube.comresearchgate.net

Table 3: Common 2D NMR Experiments for Structural Elucidation

| Experiment | Acronym | Information Provided | Application for (S)-1-Fluoro-2-pentanamine |

| Correlation Spectroscopy | COSY | ¹H-¹H scalar (through-bond) coupling | Mapping the proton connectivity along the alkyl chain. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | ¹H-¹H spatial (through-space) proximity | Determining the 3D conformation and stereochemical relationships. |

| Heteronuclear Single Quantum Coherence | HSQC | Direct ¹H-¹³C one-bond correlation | Assigning protons to their directly attached carbon atoms. |

| Heteronuclear Multiple Bond Correlation | HMBC | Long-range ¹H-¹³C (2-3 bond) correlation | Establishing connectivity across quaternary carbons and heteroatoms. |

Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

Mass spectrometry is a versatile analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. It is widely used for monitoring the progress of chemical reactions and for the characterization of final products. nih.govnih.gov

For the synthesis of (S)-1-Fluoro-2-pentanamine, online MS techniques can be employed to track the consumption of reactants and the formation of the product in real-time. nih.govwaters.com Ambient ionization methods, such as desorption electrospray ionization (DESI), allow for the rapid analysis of reaction mixtures with minimal sample preparation. acs.org This provides a complete view of the reaction progress, helping to optimize conditions and maximize yield. waters.comacs.org

In product characterization, high-resolution mass spectrometry (HRMS) is used to confirm the elemental formula of this compound. The presence of a halogen atom like chlorine can be identified by its characteristic isotopic pattern in the mass spectrum. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in a distinctive M+2 peak with about one-third the intensity of the molecular ion peak (M+). libretexts.org Tandem mass spectrometry (MS/MS), through techniques like selected reaction monitoring (SRM), can be used to fragment the molecular ion and analyze the resulting product ions, providing further structural confirmation. wikipedia.org

Table 4: Predicted Characteristic Isotopic Pattern and Fragments in Mass Spectrometry

| Feature | Description | Expected Observation for C₅H₁₃FN⁺Cl⁻ |

| Molecular Ion Peak | Ion corresponding to the intact molecule (cation part). | [M]⁺ at m/z for [C₅H₁₃FN]⁺ |

| Isotopic Pattern (HCl Adduct) | Pattern due to ³⁵Cl and ³⁷Cl isotopes. | M+ and M+2 peaks in a ~3:1 ratio if the hydrochloride is observed. |

| Fragmentation | Loss of small neutral molecules. | Loss of HF, loss of NH₃, cleavage of the alkyl chain. |

Development of Derivatization Strategies for Analytical Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a particular analytical technique. researchgate.net For (S)-1-Fluoro-2-pentanamine, derivatization is often necessary to improve chromatographic behavior, enhance detection sensitivity, or enable chiral resolution. nih.govchromatographyonline.comgcms.cz

For gas chromatography (GC) analysis, the primary amine group makes the molecule relatively polar and prone to peak tailing. Derivatization with silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the amine with a less polar trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. chromatographyonline.comresearchgate.netobrnutafaza.hr Acylation reagents, like trifluoroacetic anhydride (B1165640) (TFAA), can also be used to form more volatile and thermally stable amide derivatives. gcms.cz

For chiral analysis by GC or HPLC, derivatization with an enantiopure chiral derivatizing agent (CDA) is a common strategy. obrnutafaza.hracs.org Reagents such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) react with the amine to form stable diastereomeric amides. rsc.orgobrnutafaza.hr These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column, allowing for the determination of the enantiomeric purity of the original amine. nih.govresearchgate.net

Table 5: Common Derivatization Reagents for Primary Amines

| Reagent Class | Example Reagent | Purpose | Analytical Technique |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility, improve peak shape | Gas Chromatography (GC) |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Increase volatility, introduce electron-capturing group | GC, GC-ECD |

| Chiral Acylation | (R)-(-)-MTPA-Cl (Mosher's acid chloride) | Formation of diastereomers for chiral separation | GC, HPLC, NMR |

| Fluorescent Labeling | Dansyl Chloride | Enhance detection sensitivity | HPLC-Fluorescence |

| Fluorescent Labeling | o-Phthalaldehyde (OPA) with a thiol | Enhance detection sensitivity for primary amines | HPLC-Fluorescence |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations on Fluoroamine Systems

Quantum mechanical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. frontiersin.orgnih.gov For fluoroamine systems, these calculations can elucidate properties ranging from electron distribution to the energies of different molecular arrangements. Fragment-based QM methods have been developed to make calculations on large systems more efficient, where the system is divided into smaller, manageable fragments. frontiersin.orgnih.gov

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying chiral amines and halogenated compounds. researchgate.netnih.govresearchgate.net

DFT calculations can predict various electronic properties, such as the distribution of charges within the (S)-1-Fluoro-2-pentanamine molecule, which is crucial for understanding its interactions. The introduction of a fluorine atom is known to weaken the basicity of the amine and enhance metabolic stability. alfa-chemistry.com DFT can quantify these effects by calculating properties like proton affinity and ionization potential. Furthermore, DFT is employed to predict the reactivity of molecules by analyzing descriptors derived from the electronic structure. nih.gov For instance, the method has been successfully used to assign the absolute configuration of chiral primary amines by comparing calculated and experimental NMR chemical shifts. nih.govresearchgate.net In the context of halogenated molecules, DFT studies have shown that halogen substitution can significantly alter molecular properties and chemical reactivity, for example, by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

A representative application of DFT is in determining the stability of different isomers and predicting their relative energies, as shown in the table below for a model system.

Table 1: Representative DFT-Calculated Relative Energies of Isomers This table is illustrative and based on general findings for chiral molecules, not specific to (S)-1-Fluoro-2-pentanamine Hydrochloride.

| Isomer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| R-Isomer | 0.00 | B3LYP/6-31G |

| S-Isomer | 0.00 | B3LYP/6-31G |

| Transition State (Racemization) | +25.5 | B3LYP/6-31G* |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are valuable for performing detailed conformational analysis. researchgate.net For a flexible molecule like (S)-1-Fluoro-2-pentanamine, multiple conformations are possible due to the rotation around single bonds. Ab initio calculations can determine the geometries and relative energies of these different conformers.

For example, in studies of similar fluorinated ethylenes, ab initio methods have been used to investigate the relative stabilities of cis and trans isomers, revealing that electron correlation effects can be significant in determining the most stable structure. researchgate.net For (S)-1-Fluoro-2-pentanamine, these methods could be used to explore the rotational barriers around the C-C and C-N bonds and to identify the lowest energy conformers, which are crucial for understanding its biological activity and interactions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by simulating the motion of atoms and molecules over time. acs.orgacs.org This approach is particularly useful for studying the intermolecular interactions of this compound with its environment, such as solvent molecules or biological receptors. nih.govmdpi.com

Analysis of Frontier Molecular Orbitals (FMOs) and Natural Bond Orbitals (NBOs)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy and shape of these orbitals are critical in predicting how a molecule will interact with others. nih.gov For (S)-1-Fluoro-2-pentanamine, the HOMO would likely be localized on the amine group, indicating its nucleophilic character, while the LUMO's location could be influenced by the electronegative fluorine atom. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability. nih.gov Studies on similar halogenated compounds have shown that the introduction of a halogen atom can significantly lower the LUMO energy, thereby affecting the molecule's reactivity. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netresearchgate.netnih.gov It can identify and quantify intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. For (S)-1-Fluoro-2-pentanamine, NBO analysis could reveal the nature of the C-F and C-N bonds, the extent of electron delocalization, and the presence of intramolecular hydrogen bonding between the fluorine atom and the amine group, which could influence its conformational preferences. researchgate.net

Table 2: Representative FMO and NBO Data for a Halogenated Amine This table presents typical data obtained from FMO and NBO analyses and is for illustrative purposes.

| Parameter | Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicates high chemical stability nih.gov |

| NBO Charge on Nitrogen | -0.85 e | Indicates a partial negative charge |

| NBO Charge on Fluorine | -0.45 e | Indicates a partial negative charge |

Solvent Effects on Conformational Equilibria and Electronic Properties

The solvent environment can have a profound impact on the behavior of a molecule, influencing its conformational preferences and electronic properties. frontiersin.orgresearchgate.netrsc.org For this compound, which is a salt, the effects of polar solvents like water are particularly important. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. frontiersin.org

Studies have shown that the conformational profile of a molecule can change dramatically in different solvents. rsc.org For (S)-1-Fluoro-2-pentanamine, the equilibrium between different conformers will be shifted in a solvent depending on how well each conformer is stabilized by solvent interactions. For example, a more extended conformation might be favored in a polar solvent that can form hydrogen bonds with both the amine and fluoro groups. Solvents can also affect the electronic properties, such as the pKa of the amine group, by stabilizing the charged or neutral forms of the molecule to different extents. nih.gov The use of 19F NMR in conjunction with computational methods can be a powerful tool to probe solvent accessibility and conformational changes in fluorinated molecules. biorxiv.org

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying the transition states that connect reactants and products. nih.gov A transition state is the highest energy point along a reaction pathway, and its structure and energy determine the reaction rate. For reactions involving (S)-1-Fluoro-2-pentanamine, such as its synthesis or its participation in further chemical transformations, computational methods can be used to map out the entire energy profile of the reaction.

DFT calculations are commonly used to locate transition state geometries and calculate activation energies. researchgate.netnih.gov This information can help in understanding the stereoselectivity of reactions, for instance, by comparing the energies of the transition states leading to different stereoisomeric products. nih.gov For chiral amines, computational studies have been instrumental in explaining the enantioselectivity of catalytic reactions by modeling the interactions between the substrate, catalyst, and reagents in the transition state assembly. nih.gov Such studies could be applied to understand and optimize the synthesis of enantiomerically pure (S)-1-Fluoro-2-pentanamine.

Applications As a Versatile Synthetic Intermediate and Building Block in Academic Research

Precursor for Chiral Fluorinated Heterocycles

The synthesis of enantiomerically pure N-heterocycles is a cornerstone of modern medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. dicp.ac.cn Chiral fluorinated heterocycles, in particular, are of great interest. (S)-1-Fluoro-2-pentanamine hydrochloride serves as a valuable chiral precursor for the stereoselective synthesis of various fluorinated nitrogen-containing rings, such as piperidines and other azaheterocycles. dicp.ac.cnresearchgate.net

One notable application is in the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. This method allows for the synthesis of chiral piperidines with high diastereoselectivity and enantioselectivity. dicp.ac.cn In this reaction, a chiral primary amine, such as (S)-1-Fluoro-2-pentanamine, can be used to introduce both the nitrogen atom and the chirality into the final piperidine (B6355638) ring, replacing the original nitrogen of the pyridine. dicp.ac.cn This approach is advantageous as it avoids the use of chiral catalysts or hydrogen gas and provides access to highly valuable fluoropiperidines. dicp.ac.cn

The general transformation is depicted below, showcasing how a chiral primary amine can be used to produce a chiral piperidine.

Table 1: Synthesis of Chiral Piperidines via Rhodium-Catalyzed Reductive Transamination

| Reactant 1 (Pyridinium Salt) | Reactant 2 (Chiral Amine) | Catalyst/Reagents | Product (Chiral Piperidine) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| N-Benzylpyridinium salt | Generic Chiral Primary Amine | [RhCp*Cl2]2, HCOOH/NEt3 | Chiral N-Benzylpiperidine | High | High | dicp.ac.cn |

| Substituted Pyridinium salts | Generic Chiral Primary Amine | Rhodium catalyst | Chiral Piperidines | Excellent | Excellent | dicp.ac.cn |

This table illustrates the general principle of the reaction. Specific yields and selectivities would depend on the exact substrates and conditions.

This methodology highlights the potential of this compound to serve as a key building block for generating a library of novel chiral fluorinated piperidines, which are important scaffolds in drug discovery. nih.govacs.org

Scaffold for Complex Molecular Design and Synthesis

The term "scaffold" in chemistry refers to a core molecular framework upon which more complex structures can be built. The unique combination of a fluorine atom and a chiral amine in this compound makes it an ideal scaffold for the design and synthesis of complex molecules with tailored properties. researchgate.netorganic-chemistry.org

The presence of the primary amine group allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and the formation of various N-heterocycles. researchgate.netorganic-chemistry.org The fluorine atom, on the other hand, can be used to modulate the biological activity and pharmacokinetic profile of the final compound. researchgate.netacs.orgacs.org For instance, the introduction of fluorine can block metabolic pathways, increase binding affinity to target proteins, and enhance membrane permeability. acs.orgnih.gov

Research in medicinal chemistry often involves the synthesis of libraries of compounds based on a common scaffold to explore structure-activity relationships. This compound can serve as a foundational element in such endeavors, providing access to novel, chiral, and fluorinated chemical entities for biological screening. researchgate.net The stereocenter in the molecule allows for the synthesis of stereoisomerically pure compounds, which is crucial for understanding the specific interactions with biological targets. acs.orgacs.org

Research into Novel Organic Reaction Development

Chiral primary amines are not only building blocks but can also act as catalysts or key reagents in the development of new organic reactions. researchgate.netresearchgate.net The field of asymmetric organocatalysis, for example, heavily relies on chiral amines to induce enantioselectivity in a variety of transformations. youtube.com

This compound can be explored as a catalyst in reactions such as aldol (B89426) and Mannich reactions, where the primary amine can form a nucleophilic enamine or imine intermediate, respectively. youtube.com The chirality of the amine would be transferred to the product, leading to an enantioselective outcome. The fluorine atom in the catalyst could influence its reactivity, selectivity, and solubility, potentially offering advantages over non-fluorinated analogues. rsc.org

Furthermore, this compound can be a substrate in the development of novel C-H functionalization or amination reactions. The development of methods for the direct conversion of ketones into chiral primary amines is a significant area of research. researchgate.net Conversely, using a chiral amine like this compound as a starting material can help in optimizing and understanding the mechanisms of such transformations.

Probes for Mechanistic Studies in Catalysis

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. nih.govdigitellinc.com Chiral and fluorinated molecules can serve as powerful probes for elucidating reaction mechanisms.

The fluorine atom in this compound can be utilized as a spectroscopic probe in ¹⁹F NMR studies. nih.gov This technique is highly sensitive and has a wide chemical shift range, allowing for the detection and characterization of fluorinated intermediates in a catalytic cycle. nih.gov By observing the changes in the ¹⁹F NMR spectrum during a reaction, researchers can gain insights into the formation and consumption of intermediates, the kinetics of the reaction, and the nature of the catalyst-substrate interactions. nih.gov

The chirality of the molecule is also a valuable tool for mechanistic studies. In asymmetric catalysis, the use of an enantiopure substrate can help in understanding the factors that govern stereoselectivity. acs.orgresearchgate.net By studying the reaction of this compound with a chiral catalyst, it is possible to investigate matched and mismatched interactions, which can provide detailed information about the transition state of the reaction. acs.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-1-Fluoro-2-pentanamine Hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric fluorination of a pentanamine precursor using chiral catalysts (e.g., cinchona alkaloids) to favor the (S)-enantiomer. Purification via recrystallization or chiral chromatography (e.g., Chiralpak® AD-H column with hexane/isopropanol mobile phase) is critical to achieve >98% enantiomeric excess (ee). Monitoring by polarimetry or chiral HPLC ensures stereochemical fidelity .

Q. How can researchers confirm the (S)-configuration of 1-Fluoro-2-pentanamine Hydrochloride?

- Methodological Answer : X-ray crystallography or NMR-based Mosher’s ester analysis provides definitive stereochemical confirmation. Comparative optical rotation values (e.g., [α]D²⁵ = +X°) against the (R)-enantiomer (e.g., [α]D²⁵ = -X°) are also diagnostic. Chiral derivatizing agents like Marfey’s reagent enhance HPLC resolution for enantiomeric purity assessment .

Q. What stability challenges arise during storage of this compound?

- Methodological Answer : The compound is hygroscopic and prone to racemization under humid conditions. Store in desiccated, inert environments (argon atmosphere) at 2–8°C. Stability studies using accelerated degradation protocols (40°C/75% RH for 4 weeks) coupled with chiral HPLC can quantify degradation kinetics .

Advanced Research Questions

Q. How do the pharmacological activities of (S)- and (R)-enantiomers differ in receptor binding assays?

- Methodological Answer : Design competitive binding assays (e.g., radioligand displacement with ³H-labeled ligands) against GPCRs or monoamine transporters. For example, (S)-enantiomers may exhibit 10-fold higher affinity for serotonin receptors compared to (R)-forms, as observed in structurally similar fluoro-amines . Computational docking (AutoDock Vina) can predict binding poses using enantiomer-specific molecular descriptors .

Q. What analytical strategies resolve contradictions in solubility data for this compound?

- Methodological Answer : Use shake-flask or HPLC-UV methods under controlled pH (e.g., phosphate buffer, pH 7.4) to measure intrinsic solubility. Conflicting data may arise from polymorphic forms; characterize crystallinity via PXRD and DSC. For example, amorphous forms may show 2× higher solubility than crystalline counterparts .

Q. How can researchers optimize LC-MS/MS methods for quantifying trace impurities in this compound?

- Methodological Answer : Employ a C18 column (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile gradients. Set MRM transitions for the parent ion (m/z 142 → 98) and major impurities (e.g., de-fluorinated byproduct, m/z 124 → 80). Validate sensitivity (LOQ < 0.1 ppm) and matrix effects using spiked biological samples .

Key Notes for Experimental Design

- Chiral Purity : Always include a racemic control in bioactivity assays to rule out non-specific effects .

- Degradation Pathways : Monitor for defluorination (via ¹⁹F NMR) and amine oxidation (via LC-MS) under stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.